Home > Products > Screening Compounds P68157 > Ravidomycin N-oxide
Ravidomycin N-oxide - 114494-30-3

Ravidomycin N-oxide

Catalog Number: EVT-1176598
CAS Number: 114494-30-3
Molecular Formula: C31H33NO10
Molecular Weight: 579.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ravidomycin N-oxide is a natural product found in Streptomyces ravidus with data available.
Overview

Ravidomycin N-oxide is a derivative of ravidomycin, a natural product with notable biological activity. The compound is classified as an N-oxide, which is characterized by the presence of an oxygen atom bonded to a nitrogen atom in a tertiary amine. This functional group is significant in medicinal chemistry due to its potential in enhancing the pharmacological properties of compounds.

Source

Ravidomycin was originally isolated from Streptomyces griseus and has been studied for its antibiotic properties. The N-oxide form, specifically Ravidomycin N-oxide, is synthesized from ravidomycin through oxidation processes, which can enhance its efficacy and alter its biological interactions .

Classification

Ravidomycin N-oxide falls under the classification of antibiotics and antitumor agents. It is part of a broader category of compounds known for their therapeutic applications against various microbial infections and cancer .

Synthesis Analysis

Methods

The synthesis of Ravidomycin N-oxide typically involves the oxidation of ravidomycin using various oxidizing agents. Common methods include:

  • Hydrogen Peroxide: A widely used oxidizing agent that facilitates the conversion of tertiary amines to their corresponding N-oxides under controlled conditions.
  • Sodium Percarbonate: This reagent provides an efficient and mild method for the oxidation process, yielding high purity products .
  • Urea-Hydrogen Peroxide Adduct: This stable reagent is employed for solid-state oxidation, offering an environmentally friendly approach to synthesizing N-oxides .

Technical Details

The oxidation process can be monitored using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy, which allow for the assessment of reaction progress and product purity. The reaction conditions, including temperature and pressure, are crucial for optimizing yields and minimizing by-products .

Molecular Structure Analysis

Structure

The molecular structure of Ravidomycin N-oxide features a complex arrangement typical of natural products, including multiple rings and functional groups. The presence of the N-oxide functional group significantly alters its electronic properties and reactivity.

Data

The molecular formula for Ravidomycin N-oxide is C₁₈H₁₉N₃O₄, with a molecular weight of approximately 341.36 g/mol. The structural analysis reveals characteristic peaks in infrared spectroscopy corresponding to the N–O bond vibrations, typically observed around 930 cm⁻¹ .

Chemical Reactions Analysis

Reactions

Ravidomycin N-oxide participates in various chemical reactions typical of N-oxides, including:

  • Electrophilic Substitution Reactions: The electron-rich nature of the nitrogen atom allows it to engage in electrophilic attacks.
  • Redox Reactions: The compound can act as both an oxidant and reductant in different chemical environments.

Technical Details

The reactivity profile of Ravidomycin N-oxide can be influenced by factors such as solvent choice and temperature. For instance, reactions conducted in polar solvents may exhibit different kinetics compared to those in non-polar environments. The stability of the N-oxide group under various conditions is also a critical consideration during synthetic applications .

Mechanism of Action

Process

The mechanism by which Ravidomycin N-oxide exerts its biological effects involves interaction with cellular targets that disrupt essential processes such as DNA replication and protein synthesis. This action is primarily mediated through:

  1. Inhibition of Topoisomerases: By binding to these enzymes, Ravidomycin N-oxide prevents the relaxation of supercoiled DNA, thereby inhibiting cell division.
  2. Antimicrobial Activity: The compound demonstrates significant activity against various bacterial strains through mechanisms that may involve disruption of cell wall synthesis or function .

Data

Studies have shown that Ravidomycin N-oxide exhibits potent activity against Gram-positive bacteria, with minimal inhibitory concentrations indicating strong efficacy comparable to other known antibiotics .

Physical and Chemical Properties Analysis

Physical Properties

Ravidomycin N-oxide typically appears as a yellowish powder with moderate solubility in organic solvents such as methanol and dimethyl sulfoxide. Its melting point ranges between 150°C to 160°C, reflecting its stability under thermal conditions.

Chemical Properties

The compound's chemical properties include:

  • Stability: Ravidomycin N-oxide is relatively stable under neutral pH but may degrade under extreme acidic or basic conditions.
  • Reactivity: It readily participates in redox reactions due to the presence of the N–O bond, which can be exploited in further synthetic applications .
Applications

Scientific Uses

Ravidomycin N-oxide has several applications in scientific research and medicine:

  1. Antibiotic Development: Its properties make it a candidate for developing new antibiotics targeting resistant bacterial strains.
  2. Cancer Research: Due to its mechanism involving DNA interaction, it is being investigated for potential use in cancer therapies.
  3. Synthetic Chemistry: As a versatile intermediate, it serves as a building block for synthesizing more complex molecules in medicinal chemistry .
Introduction to Ravidomycin N-oxide

Historical Context and Discovery of Ravidomycin N-oxide

Ravidomycin N-oxide was first isolated in 1989 from the actinobacterium Streptomyces ravidus strain S50905. This discovery occurred during targeted fermentation studies using a culture medium supplemented with sodium anthraquinone-beta-sulfonate, which enhanced the production of angucycline-class metabolites. Researchers identified it alongside known compounds ravidomycin and deacetylravidomycin but distinguished it through nuclear magnetic resonance and mass spectrometric analyses. The structure was further confirmed via chemical synthesis from deacetylravidomycin, establishing the N-oxide functionalization at the sugar moiety’s dimethylamino group [1]. This discovery expanded the ravidomycin family and highlighted the role of culture condition optimization in revealing novel natural product derivatives.

Streptomyces ravidus itself was originally isolated from a soil sample in Guatemala and characterized as a novel species in the early 1980s during antibiotic screening initiatives. Its metabolites demonstrated potent activity against Gram-positive bacteria and mycobacteria, prompting deeper chemical investigation [2]. The isolation of Ravidomycin N-oxide exemplifies how minor structural modifications—such as N-oxidation—can significantly alter biological profiles, warranting dedicated characterization efforts.

Table 1: Key Events in Ravidomycin N-oxide Discovery

YearEventSignificance
1983Streptomyces ravidus identified from Guatemalan soilSource organism for ravidomycin family discovered
1989Ravidomycin N-oxide isolated from S. ravidus S50905 fermentation brothNovel N-oxide derivative characterized
1989Structure elucidation via NMR/MS and chemical synthesisN-Oxide modification confirmed at C3′-dimethylamino group

Classification Within Hybrid Natural Products

Ravidomycin N-oxide belongs to the angucycline class of hybrid natural products, integrating a polyketide-derived tetracyclic aglycone with an aminosugar component. Specifically, it is classified as a C-glycosylated angucycline-aminosugar hybrid with additional N-oxide functionalization. The aglycone (benzo[d]naphtho[1,2-b]pyran-6-one) is biosynthesized via a type II polyketide synthase pathway, while the sugar moiety, ravidosamine, is a 4′-O-acetylated derivative of a rare d-hexopyranose featuring a dimethylamino group at C3′. The N-oxide modification occurs specifically at this tertiary amine [1] [4] [5].

This structural duality enables multifaceted biological interactions: The planar aglycone intercalates DNA, while the polarized N-oxide group enhances solubility and alters molecular recognition properties. Unlike conventional O-glycosides, the C-glycosidic linkage in ravidomycin N-oxide confers exceptional metabolic stability against hydrolytic enzymes, a hallmark of pharmaceutically relevant hybrids [4] [5]. Its classification underscores the pharmacological potential of combining biosynthetic domains (polyketide + aminosugar) with targeted chemical modifications (N-oxidation).

Significance in Antibiotic and Antitumor Research

Ravidomycin N-oxide exhibits a distinctive dual therapeutic profile, combining antitumor efficacy with antibacterial activity. Preclinical studies demonstrated potent in vivo activity against murine P388 lymphocytic leukemia and Meth A fibrosarcoma across a broad dosage range. Crucially, it displayed significantly reduced acute toxicity compared to deacetylravidomycin, evidenced by higher tolerated doses without loss of antitumor efficacy [1]. This improved therapeutic index positions it as a valuable scaffold for oncology-focused structure-activity relationship studies.

While its antibacterial activity against Gram-positive organisms is less potent than deacetylravidomycin, the N-oxide modification retains measurable activity against mycobacteria and select pathogens [1] [4]. Recent research highlights its light-dependent bioactivation mechanism: Upon UV exposure, the aglycone’s vinyl side chain undergoes [2+2] cycloaddition with thymine residues in DNA, causing covalent cross-linking and histone adduct formation—a mechanism shared with structurally related gilvocarcins [4] [5]. This dual mode of action (intercalation + covalent adduction) underpins its potent cytotoxicity.

Table 2: Biological Properties of Ravidomycin N-oxide vs. Related Compounds

PropertyRavidomycin N-oxideRavidomycinDeacetylravidomycin
Antitumor Activity (P388 Leukemia)High (broad dose range)HighHigh
Acute Toxicity (Mice)LowModerateHigh
Antibacterial ActivityModerate (Gram+)HighHigh
Light-Dependent DNA DamagePresentPresentPresent

Properties

CAS Number

114494-30-3

Product Name

Ravidomycin N-oxide

IUPAC Name

(2S,3R,4R,5R,6R)-5-acetyloxy-2-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide

Molecular Formula

C31H33NO10

Molecular Weight

579.6 g/mol

InChI

InChI=1S/C31H33NO10/c1-8-16-11-19-23(21(12-16)38-6)18-13-22(39-7)25-20(34)10-9-17(24(25)29(18)42-31(19)36)30-27(35)26(32(4,5)37)28(14(2)40-30)41-15(3)33/h8-14,26-28,30,34-35H,1H2,2-7H3/t14-,26-,27-,28+,30+/m1/s1

InChI Key

JDRNEUMZVBWRJJ-LSXWJJIVSA-N

SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)[N+](C)(C)[O-])OC(=O)C

Synonyms

deacetylravidomycin N-oxide
desacetylravidomycin N-oxide

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)[N+](C)(C)[O-])OC(=O)C

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)[N+](C)(C)[O-])OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.